Eosin 5-isothiocyanate

Beschreibung

''triplet'' probe for measuring slow rotational diffusion of macromolecules

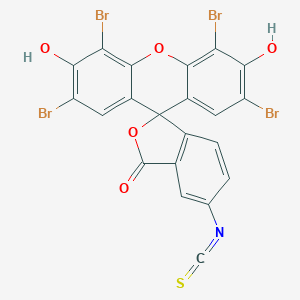

Structure

3D Structure

Eigenschaften

IUPAC Name |

2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXYXYGSUXANME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H7Br4NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975933 | |

| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60520-47-0 | |

| Record name | Eosin 5-isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60520-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eosine-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060520470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Protein Labeling with Eosin-5-Isothiocyanate: Mechanism, Protocol, and Applications

This in-depth guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Eosin-5-isothiocyanate (EITC) and its application in protein labeling. We will delve into the core mechanism of action, provide a detailed experimental protocol, and discuss the critical parameters that ensure successful and reproducible conjugation. This document is designed to be a practical resource, blending theoretical principles with actionable insights to empower your research.

Introduction: The Versatility of Eosin-5-Isothiocyanate in Protein Labeling

Eosin-5-isothiocyanate (EITC) is a fluorescent dye belonging to the xanthene class, widely utilized for covalently labeling proteins and other biomolecules.[1][2] Its utility stems from the presence of an isothiocyanate (-N=C=S) group, which forms a stable covalent bond with primary amine groups on the target protein.[3] EITC is a valuable tool in various biological and biochemical research areas, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[1][4][5][6] The resulting Eosin-protein conjugates exhibit a distinct orange-red fluorescence, enabling the detection, tracking, and quantification of the labeled protein.

The Core Mechanism: Covalent Conjugation of EITC to Proteins

The fundamental principle behind EITC protein labeling is the chemical reaction between the electrophilic isothiocyanate group of EITC and the nucleophilic primary amine groups present on the protein. These primary amines are predominantly found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.

The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage. This covalent bond ensures that the fluorescent label remains attached to the protein throughout subsequent experimental procedures.

Caption: Mechanism of EITC conjugation to a protein's primary amine.

The Critical Role of pH

The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer. An alkaline pH, typically between 8.5 and 9.0, is optimal for the reaction.[7][8] At this pH, the primary amino groups on the protein are predominantly in their unprotonated, nucleophilic state, which is essential for their attack on the isothiocyanate group. At a lower pH, these amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the EITC molecule.[8]

Physicochemical and Spectral Properties of Eosin-5-Isothiocyanate

Understanding the properties of EITC is crucial for designing experiments and interpreting results.

| Property | Value | Source |

| Molecular Formula | C₂₁H₇Br₄NO₅S | [4][9] |

| Molecular Weight | ~705.0 g/mol | [6][9] |

| Excitation Maximum (λex) | ~521 nm (at pH 9) | [4][5] |

| Emission Maximum (λem) | ~544 nm (at pH 9) | [4][5][6][10] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [4] |

| Solubility | Soluble in DMF or DMSO | [4][5] |

| Appearance | Orange to red powder | [10] |

Step-by-Step Experimental Protocol for Protein Labeling with EITC

This protocol provides a general framework for labeling proteins with EITC. It is essential to optimize the conditions for each specific protein to achieve the desired degree of labeling.

Materials and Reagents

-

Protein of interest (in an amine-free buffer)

-

Eosin-5-isothiocyanate (EITC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or another amine-containing buffer like Tris)

-

Purification column (e.g., size-exclusion chromatography column)

-

Dialysis tubing or centrifugal ultrafiltration units

Workflow Diagram

Caption: Experimental workflow for protein labeling with EITC.

Detailed Procedure

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for EITC and must be removed.[7][11]

-

If necessary, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[8]

-

-

EITC Stock Solution Preparation:

-

Labeling Reaction:

-

Slowly add the EITC stock solution to the protein solution while gently stirring. The molar ratio of EITC to protein will determine the degree of labeling and should be optimized. A starting point is often a 10 to 20-fold molar excess of EITC.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to the reaction mixture. The primary amines in the quenching buffer will react with any unreacted EITC.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

It is crucial to remove unreacted EITC and any byproducts from the labeled protein.[12][13]

-

Size-exclusion chromatography is a common and effective method for separating the larger labeled protein from the smaller, unbound dye molecules.[11]

-

Alternatively, extensive dialysis or the use of centrifugal ultrafiltration devices can be employed.

-

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.[14] It can be determined spectrophotometrically.

-

Measure the absorbance of the purified Eosin-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Eosin (~521 nm, A₅₂₁).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of EITC at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₅₂₁ × CF)] / ε_protein

Where:

-

CF is the correction factor for EITC at 280 nm (A₂₈₀ of EITC / A₅₂₁ of EITC).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

DOL = A₅₂₁ / (ε_EITC × Protein Concentration (M))

Where:

-

ε_EITC is the molar extinction coefficient of Eosin-5-isothiocyanate (~95,000 M⁻¹cm⁻¹).[4]

-

For antibodies, a DOL between 2 and 10 is often considered ideal.[14]

Applications of EITC-Labeled Proteins

EITC's robust fluorescence makes it suitable for a variety of applications:

-

Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.[1]

-

Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled protein on the cell surface or intracellularly.[15]

-

Fluorescence Resonance Energy Transfer (FRET): EITC can act as an acceptor for donors like fluorescein (FITC), dansyl, and coumarin dyes, enabling studies of protein-protein interactions.[4][5][6]

-

Photosensitizer: EITC can generate singlet oxygen, which is useful for techniques like photoconversion in electron microscopy.[4][5]

Troubleshooting and Key Considerations

-

Low Labeling Efficiency:

-

Cause: Incorrect pH, presence of amine-containing buffers, low protein concentration, or inactive EITC.

-

Solution: Ensure the pH of the labeling buffer is between 8.5 and 9.0. Perform buffer exchange to remove any interfering substances. Concentrate the protein if necessary. Use freshly prepared EITC solution.

-

-

Protein Precipitation:

-

Cause: Over-labeling of the protein can alter its physicochemical properties and lead to aggregation.

-

Solution: Reduce the molar ratio of EITC to protein in the labeling reaction. Optimize the incubation time and temperature.

-

-

High Background Fluorescence:

-

Cause: Incomplete removal of unreacted EITC.

-

Solution: Ensure thorough purification of the labeled protein using size-exclusion chromatography or extensive dialysis.

-

Storage and Stability

EITC powder should be stored at -20°C, protected from light and moisture.[4][5] EITC solutions in anhydrous solvents should be prepared fresh for each use. The labeled protein conjugate should be stored under conditions that are optimal for the stability of the specific protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage, protected from light.

Conclusion

Eosin-5-isothiocyanate is a powerful and versatile tool for the fluorescent labeling of proteins. A thorough understanding of its reaction mechanism, the critical influence of pH, and adherence to a well-defined experimental protocol are paramount for achieving successful and reproducible results. By carefully controlling the reaction conditions and effectively purifying the final conjugate, researchers can confidently utilize EITC-labeled proteins in a wide array of applications to advance their scientific investigations.

References

-

Q2UB. (n.d.). Eosin-5-isothiocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eosin 5-isothiocyanate. PubChem Compound Database. Retrieved from [Link]

- De, S., & Das, S. (1998). Determining the extent of labeling for tetramethylrhodamine protein conjugates. Journal of Biochemical and Biophysical Methods, 36(2-3), 137–147.

- Kang, D., & Kim, Y. S. (1996). Characterization of Eosin 5-isothiocyanate Binding Site in Band 3 Protein of the Human Erythrocyte. Journal of Biochemistry and Molecular Biology, 29(1), 53-58.

-

MySkinRecipes. (n.d.). Eosin-5-isothiocyanate. Retrieved from [Link]

- Tiong, V. X., & Thordarson, P. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.

- Al-Adili, N., & Carson, D. D. (2018).

- Singh, P., et al. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 18, 18.

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

- Unknown. (n.d.). Protein labelling with FITC. Retrieved from a general protocol available online.

Sources

- 1. Eosin-5-isothiocyanate [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. AdipoGen Eosin-5-isothiocyanate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. abcam.co.jp [abcam.co.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. q2ub.com [q2ub.com]

- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 15. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]

Eosin 5-Isothiocyanate: A Comprehensive Technical Guide to Solubility and Application in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosin 5-isothiocyanate (EITC) is a pivotal amine-reactive fluorescent probe, widely employed in bioconjugation, cellular imaging, and diagnostics. Its utility is fundamentally governed by its solubility and stability in organic solvents, which are critical for the preparation of stock solutions and the efficiency of labeling reactions. This in-depth technical guide provides a comprehensive analysis of EITC's solubility in dimethyl sulfoxide (DMSO) and other common organic solvents. We delve into the physicochemical principles that dictate its solubility, present quantitative and qualitative solubility data, and offer field-proven protocols for the preparation and storage of EITC solutions. Furthermore, this guide addresses the critical aspects of EITC stability, offering insights into potential degradation pathways and best practices to ensure the integrity and reactivity of the probe.

Introduction: The Significance of Solvent Choice in EITC Applications

Eosin 5-isothiocyanate is a derivative of the xanthene dye, Eosin Y, functionalized with a highly reactive isothiocyanate (-N=C=S) group. This group readily forms stable thiourea bonds with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins. The choice of solvent for dissolving and reacting EITC is a critical experimental parameter that directly impacts labeling efficiency, reproducibility, and the overall success of the conjugation process. An ideal solvent must not only fully solubilize the dye but also maintain its chemical integrity and facilitate the reaction with the target biomolecule.

This guide will explore the nuances of EITC solubility, moving beyond simple statements of "soluble" or "insoluble" to provide a deeper understanding of the underlying chemical principles and practical considerations for researchers in the field.

Physicochemical Properties of Eosin 5-Isothiocyanate

Understanding the molecular structure and inherent properties of EITC is fundamental to comprehending its solubility characteristics.

Molecular Structure:

EITC possesses a complex polycyclic aromatic structure derived from fluorescein, featuring four bromine atoms, a carboxyl group, and a phenolic hydroxyl group. This core structure is appended with the isothiocyanate group.

-

Xanthene Core: The large, planar, and relatively nonpolar xanthene ring system contributes to its solubility in organic solvents that can engage in van der Waals interactions.

-

Polar Functional Groups: The presence of a carboxyl group (-COOH) and a hydroxyl group (-OH) introduces polarity and the potential for hydrogen bonding. These groups can exist in equilibrium between their protonated and deprotonated states, influencing the molecule's overall polarity and solubility in different solvents.

-

Isothiocyanate Group (-N=C=S): This electrophilic group is the reactive moiety for amine conjugation. While contributing to the molecule's overall polarity, its primary role is in chemical reactivity.

-

Bromine Atoms: The four bromine atoms increase the molecular weight and contribute to the electron-rich nature of the aromatic system, potentially influencing intermolecular interactions.

The interplay of these structural features dictates the solubility of EITC in various organic solvents.

Solubility Profile of Eosin 5-Isothiocyanate in Organic Solvents

The selection of an appropriate solvent is paramount for the successful use of EITC. The following table summarizes the solubility of EITC in a range of common organic solvents.

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Solubility | Observations & Recommendations |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47.2 | Highly Soluble (up to 50 mg/mL) [1] | The solvent of choice for preparing high-concentration stock solutions. Anhydrous DMSO is recommended to minimize hydrolysis of the isothiocyanate group.[2] |

| Dimethylformamide (DMF) | Aprotic, Polar | 38.3 | Soluble [2][3] | A suitable alternative to DMSO for preparing stock solutions. Ensure the use of an anhydrous grade. |

| Chloroform (CHCl₃) | Nonpolar | 4.8 | Soluble | Can be used for certain applications, but its volatility and toxicity require careful handling. |

| Methanol (CH₃OH) | Protic, Polar | 32.7 | Slightly Soluble | The protic nature of methanol can lead to the degradation of the isothiocyanate group over time through the formation of thiocarbamates. Not recommended for long-term storage of stock solutions. |

| Ethanol (C₂H₅OH) | Protic, Polar | 24.5 | Slightly Soluble [4][5] | Similar to methanol, the reactivity of the hydroxyl group with the isothiocyanate makes it a less ideal solvent for stock solutions. |

| Acetone ((CH₃)₂CO) | Aprotic, Polar | 20.7 | Slightly to Sparingly Soluble | May not be suitable for preparing high-concentration stock solutions. |

| Acetonitrile (CH₃CN) | Aprotic, Polar | 37.5 | Slightly to Sparingly Soluble | While polar, its ability to solvate the large EITC molecule may be limited. |

| Water | Protic, Polar | 80.1 | Poorly Soluble | The isothiocyanate group is highly susceptible to hydrolysis in aqueous environments, leading to the formation of an unreactive amine.[6] |

Causality Behind Solubility:

The high solubility of EITC in DMSO and DMF can be attributed to their properties as polar aprotic solvents. They possess large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar functional groups of the EITC molecule. Furthermore, their relatively large and polarizable nature facilitates favorable van der Waals interactions with the extensive aromatic system of the dye.

In contrast, the lower solubility in alcohols like methanol and ethanol, despite their polarity, is a consequence of their protic nature. While they can act as hydrogen bond donors and acceptors, they can also react with the isothiocyanate group, leading to its degradation. The limited solubility in less polar solvents like acetone and acetonitrile arises from their inability to effectively solvate the polar moieties of the EITC molecule.

Stability of Eosin 5-Isothiocyanate in Organic Solvents

The chemical stability of EITC in solution is as critical as its solubility. The isothiocyanate group is susceptible to degradation, primarily through hydrolysis and reaction with nucleophiles.

Key Factors Influencing Stability:

-

Water Content: Trace amounts of water in organic solvents can lead to the hydrolysis of the isothiocyanate group to an unreactive primary amine. The use of anhydrous solvents is therefore crucial for preparing and storing stock solutions.

-

pH: Isothiocyanates are generally most stable at a neutral pH. Acidic or basic conditions can accelerate degradation.

-

Nucleophiles: Solvents containing nucleophilic groups, such as the hydroxyl group in alcohols, can react with the isothiocyanate to form inactive byproducts.

-

Light Exposure: Like many fluorescent dyes, EITC can be susceptible to photobleaching upon prolonged exposure to light. Solutions should be stored in the dark.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Storage at low temperatures is recommended.

Storage Recommendations for EITC Solutions:

Based on supplier recommendations and general chemical principles, the following storage conditions are advised for EITC stock solutions prepared in anhydrous DMSO or DMF:

-

Short-term (up to 1 month): -20°C, protected from light and moisture.[1]

-

Long-term (up to 6 months): -80°C, protected from light and moisture.[1]

It is best practice to prepare fresh solutions for critical applications and to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a Concentrated EITC Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL (approximately 14 mM) stock solution of EITC in anhydrous DMSO.

Materials:

-

Eosin 5-isothiocyanate (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Allow the vial of solid EITC to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of EITC in a microcentrifuge tube. Due to the electrostatic nature of the powder, it is advisable to handle it in a low-humidity environment.

-

Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mg/mL.

-

Vortex the tube thoroughly for several minutes until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can aid in dissolution, but prolonged heating should be avoided.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

For storage, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.

Caption: Workflow for preparing a concentrated EITC stock solution in DMSO.

General Protocol for Protein Labeling with EITC

This protocol provides a general framework for labeling proteins with EITC in a buffer system containing a small percentage of organic solvent.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0

-

Concentrated EITC stock solution in anhydrous DMSO (from Protocol 5.1)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a buffer free of primary amines (e.g., Tris).

-

Dye Addition: While gently vortexing the protein solution, add the concentrated EITC stock solution dropwise to achieve the desired molar ratio of dye to protein (commonly between 10:1 and 20:1). The final concentration of DMSO in the reaction mixture should be kept to a minimum (ideally <10% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

-

Quenching: Stop the reaction by adding a quenching reagent to react with any unreacted EITC.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and EITC (around 521 nm).

Caption: General workflow for protein labeling with EITC.

Conclusion

The solubility and stability of Eosin 5-isothiocyanate in organic solvents are critical parameters that underpin its successful application in bioconjugation and other labeling technologies. This guide has provided a detailed examination of these properties, grounded in the physicochemical characteristics of the EITC molecule. DMSO and DMF stand out as the premier solvents for preparing concentrated and stable stock solutions, owing to their polar aprotic nature. A thorough understanding of the factors that can lead to the degradation of the reactive isothiocyanate group is essential for ensuring the efficacy of labeling experiments. By following the recommended protocols for solution preparation, storage, and conjugation, researchers can harness the full potential of EITC as a robust and reliable fluorescent probe.

References

-

Hahn Lab, University of North Carolina. Dye Labeling Protocol. [Link]

-

Interchim. Eosin-5-maleimide. [Link]

-

Al-Behadili W.K.H., et al. (2023). Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Journal of Medicinal and Chemical Sciences, 6(2), 322-334. [Link]

-

Sujka, M. (2023). Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Journal of Medicinal and Chemical Sciences. [Link]

-

PubChem. Eosin Y. [Link]

- Jambhekar, S., & Breen, P. (2016). Drug dissolution: significance of physicochemical properties and physiological conditions. Drug discovery today, 21(2), 317–328.

- Zhang, G., et al. (2020). [The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker]. Guang pu xue yu guang pu fen xi = Guang pu, 40(1), 1597-600.

-

Bąk, A., et al. (2022). Fluorimetric Determination of Eosin Y in Water Samples and Drinks Using Deep Eutectic Solvent-Based Liquid-Phase Microextraction. Molecules, 27(19), 6296. [Link]

-

ResearchGate. Reaction of isothiocyanates with nucleophiles. [Link]

-

PubChem. Eosin 5-isothiocyanate. [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye [jmchemsci.com]

- 6. thaiscience.info [thaiscience.info]

Eosin 5-Isothiocyanate: A Technical Guide to its Core Applications in Advanced Fluorescence Microscopy

Abstract

Eosin 5-isothiocyanate (EITC) is a versatile, amine-reactive fluorescent dye with a rich history in biological imaging. While structurally related to the more commonly known fluorescein isothiocyanate (FITC), the presence of four bromine atoms in the EITC molecule imparts unique photophysical properties that make it an invaluable tool for a range of advanced fluorescence microscopy applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core applications of EITC, focusing on its utility in immunofluorescence, its role as a potent photosensitizer for correlative light-electron microscopy (CLEM), and its application as an efficient acceptor in Förster Resonance Energy Transfer (FRET) studies. This guide moves beyond a simple recitation of protocols to explain the underlying principles and causality behind experimental choices, empowering users to optimize their experiments and troubleshoot effectively.

Introduction to Eosin 5-Isothiocyanate: Properties and Advantages

Eosin 5-isothiocyanate is a derivative of the xanthene dye, eosin. The key to its functionality lies in the isothiocyanate (-N=C=S) group, which forms a stable covalent thiourea bond with primary amines, such as the ε-amino group of lysine residues in proteins.[1] This reactivity makes it a robust tool for labeling antibodies and other proteins for downstream applications.

The four bromine atoms distinguish EITC from FITC and are responsible for its characteristic photophysical properties. These heavy atoms enhance the rate of intersystem crossing, the process where the excited singlet state transitions to a longer-lived triplet state. This property has two significant consequences: a reduction in fluorescence quantum yield compared to fluorescein and a significant increase in the generation of singlet oxygen, a reactive oxygen species.[2][3] This latter characteristic is harnessed in advanced imaging techniques.

Table 1: Photophysical Properties of Eosin 5-Isothiocyanate

| Property | Value | Reference(s) |

| Molecular Weight | ~705 g/mol | [4] |

| Excitation Maximum (λex) | ~521 nm | [3] |

| Emission Maximum (λem) | ~544 nm | [3] |

| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.57 | [2][3] |

| Solubility | Soluble in DMF and DMSO | [2] |

The relatively large Stokes shift (the difference between the excitation and emission maxima) of EITC is advantageous for minimizing spectral overlap and improving signal-to-noise in fluorescence microscopy.

Key Application I: Protein and Antibody Labeling for Immunofluorescence

The primary application of EITC in fluorescence microscopy is the covalent labeling of proteins, particularly antibodies, for immunofluorescence (IF) and immunocytochemistry (ICC). The resulting EITC-conjugated antibodies can be used to specifically detect and visualize target antigens in cells and tissues.

The Chemistry of Conjugation: A Deliberate Approach

The conjugation of EITC to a protein is a nucleophilic addition reaction. The unprotonated primary amine of a lysine residue acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

Caption: Covalent bond formation between EITC and a primary amine on a protein.

The efficiency of this reaction is highly pH-dependent. A pH between 9.0 and 9.5 is optimal because it ensures that a significant fraction of the lysine ε-amino groups (pKa ~10.5) are in their unprotonated, nucleophilic state, while still maintaining the stability of most proteins.[5][6] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the EITC.[7]

Detailed Protocol: EITC Conjugation to an Antibody

This protocol provides a robust starting point for the conjugation of EITC to an antibody. Optimization of the dye-to-protein molar ratio may be necessary for specific antibodies and applications.

Materials:

-

Purified antibody (1-5 mg/mL in an amine-free buffer, e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

-

Eosin 5-isothiocyanate (EITC)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4

-

Conjugation buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

Procedure:

-

Prepare the Antibody Solution:

-

Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives and to adjust the pH.

-

Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations generally lead to more efficient conjugation.[6]

-

-

Prepare the EITC Solution:

-

Immediately before use, dissolve EITC in DMSO to a concentration of 1 mg/mL. Protect the solution from light.

-

-

The Labeling Reaction:

-

While gently stirring the antibody solution, slowly add the desired amount of the EITC solution. A starting molar ratio of 10-20 moles of EITC per mole of antibody is recommended.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the EITC-conjugated antibody from unreacted dye by passing the reaction mixture through a gel filtration column.

-

The first colored fraction to elute will be the labeled antibody. The smaller, unreacted dye molecules will elute later.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~521 nm (for EITC).

-

Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C.

-

Immunofluorescence Staining Protocol with EITC-Conjugated Antibodies

This protocol outlines a general procedure for immunofluorescence staining of cultured cells.

Materials:

-

Cultured cells on coverslips or in chamber slides

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

EITC-conjugated primary or secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (for intracellular targets).

-

-

Blocking:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

-

-

Antibody Incubation:

-

Dilute the EITC-conjugated antibody in the blocking buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the fluorescence using a microscope equipped with appropriate filters for EITC (excitation ~520 nm, emission ~545 nm).

-

Key Application II: Photosensitizer for Correlative Light-Electron Microscopy (CLEM)

A significant and powerful application of EITC is its use as a photosensitizer in CLEM.[8][9] This technique bridges the gap between the dynamic, molecule-specific information from fluorescence microscopy and the high-resolution ultrastructural context provided by electron microscopy.

The Principle of Photoconversion

The high singlet oxygen quantum yield of EITC is central to this application.[2][3] When an EITC-labeled probe (e.g., an antibody) is bound to its target and illuminated with light of the appropriate wavelength, the excited EITC generates singlet oxygen. In the presence of diaminobenzidine (DAB), the singlet oxygen catalyzes the polymerization and oxidation of DAB, resulting in an electron-dense, insoluble precipitate.[8][9] This precipitate is readily visible in the electron microscope, allowing for the precise localization of the fluorescently labeled molecule within the cellular ultrastructure.

Caption: Principle of FRET using a donor and EITC as an acceptor.

Example: Protein-Protein Interaction Study

-

Labeling: Conjugate one protein of interest with a donor fluorophore (e.g., FITC) and the other with EITC.

-

Incubation: Mix the labeled proteins under conditions that promote their interaction.

-

Fluorescence Measurement: Excite the sample at the donor's excitation wavelength and measure the emission at both the donor's and acceptor's emission wavelengths.

-

Analysis: An increase in the acceptor's emission intensity and a corresponding decrease in the donor's emission intensity indicate that FRET is occurring and that the proteins are interacting.

Troubleshooting and Optimization

Table 2: Troubleshooting Guide for EITC Applications

| Problem | Possible Cause | Solution |

| Low fluorescence signal in immunofluorescence | - Low degree of labeling (DOL)- Antibody inactivity after conjugation- Photobleaching | - Increase the EITC:protein ratio during conjugation.- Optimize conjugation conditions (pH, reaction time).- Perform a functional assay to confirm antibody activity.- Use an antifade mounting medium. |

| High background staining in immunofluorescence | - Non-specific antibody binding- Unreacted EITC in the conjugate | - Increase the concentration of the blocking agent.- Titrate the antibody concentration.- Ensure thorough purification of the conjugated antibody. |

| No or weak DAB precipitate in CLEM | - Low fluorescence signal- Inefficient photoconversion | - Optimize the immunofluorescence staining for a strong signal.- Increase the DAB concentration or incubation time.- Increase the intensity or duration of illumination. |

| Changes in FRET efficiency are not observed | - No interaction between labeled molecules- Incorrect labeling sites- Inappropriate donor-acceptor pair | - Confirm the interaction using an alternative method.- Consider labeling different sites on the proteins.- Ensure sufficient spectral overlap between the donor emission and acceptor excitation. |

Conclusion

Eosin 5-isothiocyanate is a powerful and versatile tool in the modern fluorescence microscopy toolbox. Its unique photophysical properties, particularly its high singlet oxygen quantum yield, open the door to advanced applications like correlative light-electron microscopy that are not readily achievable with other common fluorophores. By understanding the principles behind its reactivity and its behavior upon excitation, researchers can effectively harness the capabilities of EITC to gain deeper insights into the intricate world of cellular and molecular biology.

References

-

Deerinck, T. J., Martone, M. E., Lev-Ram, V., Green, D. P., Tsien, R. Y., Spector, D. L., ... & Ellisman, M. H. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. The Journal of cell biology, 126(4), 901-910. [Link]

-

Yale University EliScholar. (n.d.). Light Microscopy of Proteins in Their Ultrastructural Context. [Link]

-

PubMed. (n.d.). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. [Link]

-

National Institutes of Health. (n.d.). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. [Link]

-

Creative Diagnostics. (n.d.). Immunofluorescence Protocol: Cultured Cell. [Link]

-

Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). [Link]

-

CRBS Confluence Wiki. (n.d.). PHOTOCONVERSION OF ANTIBODY LABELED CULTURED CELLS. [Link]

-

CORE. (2018). Comparison of Eosin and Fluorescein Conjugates for the Photoinitiation of Cell-Compatible Polymer Coatings. [Link]

-

National Institutes of Health. (n.d.). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. [Link]

-

Science topic. (n.d.). 8 questions with answers in FLUORESCEIN-5-ISOTHIOCYANATE. [Link]

-

National Institutes of Health. (n.d.). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. [Link]

-

PubMed. (n.d.). Efficient fluorescence energy transfer system between fluorescein isothiocyanate and CdTe quantum dots for the detection of silver ions. [Link]

-

T. Springer. (1982). CONJUGATION OF PROTEIN TO FITC. [Link]

-

ResearchGate. (2022). Why is my protein labelling not working?. [Link]

-

PubMed. (n.d.). A quantitative protocol for intensity-based live cell FRET imaging. [Link]

-

PubMed. (n.d.). Fluorescein Isothiocyanate: A Novel Application for Lymphatic Surgery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. timothyspringer.org [timothyspringer.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Advanced Correlative Light/Electron Microscopy: Current Methods and New Developments Using Tokuyasu Cryosections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Eosin 5-Isothiocyanate: Harnessing Its Photosensitizer Capabilities in Research and Development

Abstract: Eosin 5-isothiocyanate (EITC) is a versatile xanthene dye renowned for its potent photosensitizing capabilities. Beyond its function as a fluorescent label, EITC's ability to generate singlet oxygen with high quantum efficiency upon light excitation has established it as a critical tool in advanced biological research. This guide provides an in-depth exploration of the core mechanisms, experimental protocols, and key applications of EITC as a photosensitizer. We will delve into the photophysical principles governing its function, detail its covalent conjugation chemistry, and present validated workflows for its use in photodynamic therapy (PDT) and correlative light and electron microscopy (CLEM). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of EITC for targeted cellular ablation, high-resolution imaging, and beyond.

Introduction to Eosin 5-Isothiocyanate: More Than a Fluorophore

Eosin 5-isothiocyanate (EITC) is a tetrabrominated derivative of fluorescein, a modification that significantly enhances its ability to transition into a long-lived triplet state upon photoexcitation.[1][2] This property is the cornerstone of its effectiveness as a photosensitizer. While it functions as a red fluorescent label, its primary utility in advanced applications stems from its capacity to transfer energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂).[3][4][5]

The molecule's structure includes an isothiocyanate group (-N=C=S), a reactive moiety that readily forms stable covalent thiourea bonds with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[6] This reactive handle allows researchers to strategically couple the photosensitizing power of eosin to specific biomolecules like antibodies or peptides, enabling targeted delivery to subcellular compartments or cell types of interest.

Core Photophysical and Photochemical Principles

The function of any photosensitizer is governed by the sequence of events following the absorption of a photon. For EITC, this process is highly efficient at generating cytotoxic reactive oxygen species (ROS), primarily through a Type II photochemical mechanism.

Light Absorption and Intersystem Crossing

Upon absorbing light in the green region of the spectrum (~521 nm), the EITC molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[3][7] While it can relax from this state by emitting a photon (fluorescence, ~544 nm), the presence of heavy bromine atoms in its structure promotes a phenomenon known as intersystem crossing (ISC).[8] ISC is a non-radiative process where the molecule transitions from the excited singlet state (S₁) to a lower-energy, but longer-lived, excited triplet state (T₁). This step is critical, as the long lifetime of the triplet state provides a sufficient window for interaction with other molecules.

Mechanism of Singlet Oxygen Generation

Once in the triplet state, EITC can act as a photosensitizer. In an oxygenated environment, it transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), while the EITC molecule returns to its ground state (S₀), ready to absorb another photon.[5][9] This cyclic process allows a single EITC molecule to generate thousands of singlet oxygen molecules. EITC boasts a high singlet oxygen quantum yield of 0.57, signifying that for every 100 photons absorbed, 57 result in the generation of a singlet oxygen molecule.[3][7][10] Singlet oxygen is a potent oxidizing agent that can react with and damage nearby biomolecules (lipids, proteins, nucleic acids), ultimately leading to localized cytotoxicity.[8]

Caption: Mechanism of singlet oxygen generation by EITC.

Key Properties of Eosin 5-Isothiocyanate

A summary of the essential physicochemical properties of EITC is provided below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₇Br₄NO₅S | [1][3] |

| Molecular Weight | ~704.96 g/mol | [1][3][7] |

| Appearance | Orange to red powder | [11] |

| Excitation Maximum (λex) | ~521 nm (at pH 9) | [3][7][12] |

| Emission Maximum (λem) | ~544 nm (at pH 9) | [3][7][12] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [3][4][7] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.57 | [3][7][10] |

| Solubility | Soluble in DMF, DMSO | [3][7][10] |

| Reactive Group | Isothiocyanate (-N=C=S) | [1] |

| Target Functional Group | Primary Amines (-NH₂) | [6] |

Covalent Labeling: The Gateway to Targeted Applications

The ability to covalently attach EITC to biomolecules is fundamental to its use as a targeted photosensitizer. This is achieved through the specific chemistry of its isothiocyanate group.

The Isothiocyanate Reaction Chemistry

The isothiocyanate group of EITC reacts with nucleophilic primary amines, found on the N-terminus of proteins and the side chains of lysine residues, to form a highly stable thiourea linkage. This reaction is most efficient under alkaline conditions (pH 8.5-9.5), where the amine groups are deprotonated and thus more nucleophilic.[6] It is critical to use amine-free buffers (e.g., carbonate-bicarbonate or phosphate) as common buffers like Tris or glycine will compete for reaction with the EITC, reducing labeling efficiency.

Caption: Workflow for covalent labeling of proteins with EITC.

Experimental Protocol: Protein Labeling with EITC

This protocol provides a robust method for labeling antibodies or other proteins with EITC.

-

Protein Preparation:

-

Dialyze the protein (e.g., 2-10 mg/mL) extensively against an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. This step is crucial to remove any interfering substances like Tris or glycine.

-

Ensure the final protein concentration is accurately determined.

-

-

EITC Solution Preparation:

-

Just prior to use, dissolve EITC in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Calculate the required volume of EITC solution. A molar ratio of 10-20 moles of EITC per mole of protein is a common starting point for antibodies. This ratio should be optimized for each specific protein.

-

While gently stirring the protein solution, add the calculated amount of EITC solution dropwise.

-

Protect the reaction vessel from light by wrapping it in aluminum foil.

-

Incubate the reaction for 2 hours at room temperature with continuous stirring.

-

-

Purification of the Conjugate:

-

The most effective way to separate the labeled protein from unreacted EITC is by size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column. The first colored fraction to elute will be the EITC-protein conjugate. The free EITC will elute later as a separate band.

-

-

Characterization and Storage:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~521 nm (for EITC) to determine the degree of labeling.

-

Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

-

Applications Leveraging Photosensitization

The ability to generate singlet oxygen in a targeted manner opens up powerful applications in cell biology and therapeutic development.

Application Focus: Photoconversion for Correlative Light and Electron Microscopy (CLEM)

EITC is an excellent tool for CLEM. In this technique, a protein of interest is first localized using fluorescence microscopy via an EITC-labeled antibody. Subsequently, the sample is treated with diaminobenzidine (DAB). Upon illumination with the appropriate wavelength of light, the EITC generates singlet oxygen, which oxidizes the DAB, causing it to polymerize and form an electron-dense precipitate.[3][4][10] This precipitate is visible by electron microscopy, allowing for the ultrastructural localization of the fluorescently-tagged protein.

Experimental Protocol: EITC-Mediated DAB Photoconversion

-

Immunolabeling: Prepare and label your cells or tissue sample with an EITC-conjugated antibody or protein of interest using standard immunofluorescence protocols.

-

Fluorescence Imaging: Acquire fluorescence images to identify the location of the EITC signal.

-

Fixation: Post-fix the sample (e.g., with 2.5% glutaraldehyde in cacodylate buffer) to preserve ultrastructure.

-

DAB Incubation: Incubate the sample in a freshly prepared solution of 0.5-1.5 mg/mL DAB in buffer.

-

Photoconversion: Mount the sample on a microscope slide. Using the fluorescence microscope, illuminate the region of interest with high-intensity light from the green channel (e.g., using a 488 or 514 nm laser line) until a visible brown precipitate forms. This process must be monitored carefully to avoid over-reaction.

-

EM Processing: After photoconversion, wash the sample thoroughly and process for standard transmission electron microscopy (TEM), including osmication, dehydration, and embedding in resin.

Application Focus: Photodynamic Therapy (PDT)

PDT is a therapeutic strategy that uses a photosensitizer, light, and oxygen to kill target cells, such as cancer cells or pathogenic microbes.[13][14][15] EITC-conjugates can be designed to bind specifically to surface receptors on cancer cells. Following systemic or local administration, the targeted area is irradiated with light. The activated EITC produces singlet oxygen, inducing oxidative stress and triggering apoptotic or necrotic cell death pathways in the targeted cells while minimizing damage to surrounding healthy tissue.[13]

Sources

- 1. Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Biotium Eosin-5-isothiocyanate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. The photodynamic action of eosin, a singlet-oxygen generator : The inhibition of photosynthetic electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptideweb.com [peptideweb.com]

- 7. thomassci.com [thomassci.com]

- 8. A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biotium.com [biotium.com]

- 11. q2ub.com [q2ub.com]

- 12. 曙红5-异硫氰酸酯 ≥95.0% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. ROS conversion promotes the bactericidal efficiency of Eosin Y based photodynamic therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 15. A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Excitation and Emission Spectra of Eosin 5-Isothiocyanate for Imaging Setups

This guide provides a comprehensive technical overview of Eosin 5-isothiocyanate (EITC), a versatile fluorescent probe, for researchers, scientists, and drug development professionals. We will delve into its core spectroscopic properties and provide actionable protocols for optimizing its use in common imaging applications.

Part 1: Spectroscopic Properties of Eosin 5-Isothiocyanate

Eosin 5-isothiocyanate is a derivative of fluorescein, belonging to the xanthene class of dyes.[1] Its structure incorporates four bromine atoms, which significantly influences its photophysical properties, enhancing its utility as a photosensitizer and shifting its spectral profile compared to its parent molecule, fluorescein.[1][2] The isothiocyanate group (–N=C=S) is a reactive moiety that readily forms stable thiourea bonds with primary amines on proteins, making EITC an excellent choice for labeling antibodies and other biomolecules.[3]

Core Spectral Characteristics

The efficiency of any fluorescence imaging experiment hinges on understanding the specific spectral properties of the chosen fluorophore. For EITC, the key parameters are its excitation and emission maxima, molar extinction coefficient, and quantum yield. These properties are often pH-dependent.

| Property | Value | Conditions | Source |

| Excitation Maximum (λex) | ~521 nm | pH 9.0 | [4][5][6] |

| Emission Maximum (λem) | ~544 nm | pH 9.0 | [4][5][7] |

| Molar Extinction Coefficient (ε) | 95,000 cm⁻¹M⁻¹ | pH 9.0 | [4][5] |

| Singlet Oxygen Quantum Yield | 0.57 | - | [4][6] |

Note: The spectral properties of EITC can be influenced by its local environment, including solvent polarity and conjugation to macromolecules. Covalent labeling of proteins with EITC has been shown to have a minimal effect on its light absorption characteristics.[2]

Environmental and Conjugation Effects

The fluorescence intensity of EITC can be influenced by the solvent environment. In the presence of high organic solvent content, its fluorescence intensity has been observed to increase.[8] When conjugated to proteins like streptavidin or antibodies, EITC's absorbance peaks remain consistent with the free dye, indicating that the covalent linkage does not significantly alter its fundamental light-absorbing properties.[2] This stability is crucial for quantitative applications where predictable fluorescence is required.

Part 2: Optimizing Imaging Setups for EITC

Proper configuration of the imaging system is critical to maximize the signal-to-noise ratio and minimize phototoxicity.[9] This involves carefully selecting optical components that align with EITC's spectral profile.

Fluorescence Microscopy

For successful imaging of EITC-labeled samples, a standard epifluorescence microscope should be equipped with a filter set that efficiently captures its excitation and emission light.

Recommended Filter Set:

-

Excitation Filter: A bandpass filter centered around 520 nm (e.g., 520/20 nm).

-

Dichroic Mirror: A long-pass mirror with a cut-on wavelength around 530 nm.

-

Emission Filter: A bandpass or long-pass filter that captures the emission peak, typically around 545 nm (e.g., 545/30 nm or a 535 nm long-pass).

Caption: Workflow for EITC fluorescence microscopy.

-

Power On: Activate the light source (e.g., mercury arc lamp or LED) and allow it to stabilize.

-

Select Filter Cube: Engage the filter cube appropriate for EITC, matching the excitation and emission filter specifications.

-

Sample Placement: Place the EITC-labeled slide on the microscope stage.

-

Focus: Using brightfield or a low-intensity fluorescence setting, bring the sample into focus.

-

Optimize Exposure: Switch to the fluorescence channel. Use a histogram tool to adjust the exposure time to maximize the signal without saturating the detector.[9] This ensures a strong signal while minimizing phototoxicity.[9]

-

Image Acquisition: Capture the image, saving the raw data for subsequent analysis. Avoid altering raw pixel values during processing to maintain data integrity.[9]

Flow Cytometry

In flow cytometry, EITC's spectral properties make it compatible with the commonly available blue (488 nm) or yellow-green (561 nm) lasers, although the latter provides more optimal excitation. The emitted fluorescence is typically detected in a channel analogous to that used for FITC or PE.

Recommended Configuration:

-

Excitation Laser: 488 nm or 561 nm laser.

-

Emission Detector: A detector equipped with a bandpass filter appropriate for EITC's emission, such as 550/30 nm. The standard FITC channel (often FL1) can be used, though it may not be perfectly optimal.[10]

Caption: Configuration of a flow cytometer for EITC analysis.

-

Instrument Startup: Power on the flow cytometer and allow lasers to warm up.

-

Sample Preparation: Prepare a single-cell suspension of your EITC-labeled cells.[11]

-

Compensation Controls: If performing multicolor analysis, prepare single-stained compensation controls.

-

Instrument Settings:

-

Load an unstained control sample to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately gate the cell population of interest.

-

Load the EITC-stained sample and adjust the voltage for the corresponding detector (e.g., FL1 or a PE channel) so the positive population is on scale and well-separated from the negative population.

-

-

Data Acquisition: Acquire data for a sufficient number of events (typically a minimum of 10,000-50,000) for each sample.[10]

Part 3: Experimental Protocol - Antibody Labeling with EITC

The isothiocyanate group on EITC reacts with primary amines (e.g., on lysine residues) of proteins in an alkaline environment (pH 9.0-9.5) to form a stable thiourea linkage.[3][12]

Caption: Step-by-step workflow for labeling antibodies with EITC.

This protocol is adapted from standard isothiocyanate conjugation procedures and should be optimized for the specific antibody.[3][12][13]

-

Antibody Preparation:

-

Dialyze the antibody (typically 1-10 mg/mL) against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing preservatives (e.g., sodium azide) and to achieve the optimal pH for conjugation.[12]

-

-

EITC Solution Preparation:

-

Immediately before use, dissolve EITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[6]

-

-

Conjugation Reaction:

-

While gently stirring the antibody solution, slowly add the dissolved EITC. A common starting point is a 10- to 20-fold molar excess of EITC to the antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted EITC using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS).[3]

-

The first colored fraction to elute will be the EITC-conjugated antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (Fluorophore-to-Protein ratio, F/P) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~521 nm (for EITC).

-

Conclusion

Eosin 5-isothiocyanate is a robust and versatile fluorescent label suitable for a range of imaging applications. Its bright fluorescence, reactivity towards primary amines, and utility as a photosensitizer make it a valuable tool in both fluorescence microscopy and flow cytometry.[4][14] By understanding its core spectral properties and carefully optimizing instrument settings and labeling protocols, researchers can achieve high-quality, reproducible results.

References

-

National Center for Biotechnology Information. (n.d.). Eosin 5-isothiocyanate. PubChem Compound Database. Retrieved from [Link]

-

El-Daly, S. M., Gamal-Eldeen, A. M., Abo-Zeid, M. A., & El-Sayed, R. A. (2021). Spectroscopic properties of eosin in PBS solution and in the prepared transfersomes. ResearchGate. Retrieved from [Link]

-

Lurtz, M. M., & Tingerthal, J. M. (2018). Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PLoS ONE, 13(1), e0190880. [Link]

-

Mondal, H., & N., A. (2017). Flow Cytometric Eosin-5′-Maleimide Test is a Sensitive Screen for Hereditary Spherocytosis. Indian Journal of Hematology and Blood Transfusion, 34(2), 234–239. [Link]

-

Q2UB. (n.d.). Eosin-5-isothiocyanate. Retrieved from [Link]

-

Chanda, C. (2025, April 7). Optimizing Fluorescence Imaging for Clear Results. PreciPoint. Retrieved from [Link]

-

Australasian Cytometry Society. (2019). ACS Guideline for Eosin-5-Maleimide Testing of Red Blood Cells. Retrieved from [Link]

-

Park, S. H., Park, C. J., Lee, C. K., Kim, D. H., & Yoon, J. (2016). Comparison Study of the Eosin-5′-Maleimide Binding Test, Flow Cytometric Osmotic Fragility Test, and Cryohemolysis Test in the Diagnosis of Hereditary Spherocytosis. American Journal of Clinical Pathology, 146(4), 467–476. [Link]

-

Zhang, G., Li, Q., Sun, H., & Liu, J. (2001). [The medium effects of fluorescence of eosin-5-isothiocyanate as a luminescent marker]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 21(4), 512–515. [Link]

-

ResearchGate. (2016). How to get rid of the fluorescence of eosin for immunofluorescence assay?. Retrieved from [Link]

-

Kim, Y., Park, J., & Kim, M. (2015). Stability of eosin-5'-maleimide dye used in flow cytometric analysis for red cell membrane disorders. Blood Research, 50(2), 112–116. [Link]

-

Arkana Education. (2018). Evaluating Eosin-Stained Frozen Section Slides Using Fluorescence Microscopy. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]

-

Springer, T. (1982). Conjugation of Protein to FITC. Retrieved from [Link]

-

Deerinck, T. J., Martone, M. E., Lev-Ram, V., Green, D. P., Tsien, R. Y., Spector, D. L., Huang, S., & Ellisman, M. H. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. The Journal of Cell Biology, 126(4), 901–910. [Link]

-

The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. Immunology, 18(6), 865–873. [Link]

-

Kumar, R., Dhawan, U., Batra, H., Andotra, S., Sharma, P., & Naseem, S. (2016). A comparative evaluation of Eosin-5'-maleimide flow cytometry reveals a high diagnostic efficacy for hereditary spherocytosis. International Journal of Laboratory Hematology, 38(5), 553–560. [Link]

Sources

- 1. Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. biotium.com [biotium.com]

- 5. Biotium Eosin-5-isothiocyanate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. biotium.com [biotium.com]

- 7. AdipoGen Eosin-5-isothiocyanate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. precipoint.com [precipoint.com]

- 10. Flow Cytometric Eosin-5′-Maleimide Test is a Sensitive Screen for Hereditary Spherocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometry Protocol | Abcam [abcam.com]

- 12. timothyspringer.org [timothyspringer.org]

- 13. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and molecular weight of Eosin 5-isothiocyanate.

An In-Depth Technical Guide to Eosin 5-Isothiocyanate (EITC) for Advanced Research Applications

Introduction

Eosin 5-isothiocyanate (EITC) is a pivotal fluorescent probe and amine-reactive labeling reagent derived from the xanthene dye, eosin. Widely recognized for its distinct red fluorescence and phosphorescent properties, EITC has become an indispensable tool for researchers, scientists, and drug development professionals. Its utility spans a wide array of applications, from covalent labeling of proteins and antibodies for fluorescence microscopy to advanced studies involving protein rotational dynamics and fluorescence resonance energy transfer (FRET).

This guide provides a comprehensive overview of the core chemical characteristics of EITC, the mechanistic principles behind its reactivity, and field-proven protocols for its application in the laboratory. The focus is on delivering not just procedural steps, but the scientific rationale that underpins them, ensuring robust and reproducible experimental outcomes.

Core Molecular Profile and Physicochemical Properties

The functionality of Eosin 5-isothiocyanate is intrinsically linked to its chemical architecture. It is a derivative of fluorescein, distinguished by the presence of four bromine atoms on the xanthene core and a reactive isothiocyanate group on the pendant phenyl ring.[1][2] This specific combination of features dictates its spectral properties and its utility as a covalent labeling agent.

Chemical Structure:

The IUPAC name for this compound is 2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one.[2] The structure is characterized by:

-

A Xanthene Core: The fundamental fluorophore responsible for its light-absorbing and emitting properties.

-

Four Bromine Atoms: These heavy atoms enhance intersystem crossing, leading to significant phosphorescence and a high quantum yield of singlet oxygen generation, a property exploited in photosensitization applications.[3][4]

-

An Isothiocyanate Group (-N=C=S): This is the key reactive moiety that enables the molecule to form stable covalent bonds with primary amines.

Quantitative Data Summary:

The essential physicochemical properties of Eosin 5-isothiocyanate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 704.96 g/mol | [3][5][6] |

| Molecular Formula | C₂₁H₇Br₄NO₅S | [5][6] |

| CAS Number | 60520-47-0 | [5][6] |

| Appearance | Orange to reddish-brown solid | [7] |

| Solubility | Soluble in DMF or DMSO | [3] |

| Excitation Maximum (λex) | 521 nm (at pH 9.0) | [3][6] |

| Emission Maximum (λem) | 544 nm (at pH 9.0) | [3][6] |

| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | [3] |

| Singlet Oxygen Quantum Yield | 0.57 | [3][4] |

The Isothiocyanate Moiety: A Gateway to Covalent Labeling

The primary utility of EITC as a labeling agent stems from the electrophilic nature of its isothiocyanate (-N=C=S) group. This group serves as a highly efficient anchor for covalently attaching the eosin fluorophore to biomolecules.

Mechanism of Action:

The isothiocyanate group reacts specifically with nucleophilic primary aliphatic amines, such as the ε-amino group of lysine residues found on the surface of proteins. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a highly stable thiourea linkage.

Expertise & Causality — The Critical Role of pH: This conjugation reaction is highly pH-dependent. It is typically performed in a buffer with a pH between 8.5 and 9.5. The scientific rationale is twofold:

-

Nucleophile Activation: At alkaline pH, the target primary amine (-NH₃⁺) is deprotonated to its neutral form (-NH₂). This deprotonation is crucial as the lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile, capable of attacking the electrophilic carbon atom of the isothiocyanate group.

-

Reagent Stability: While alkaline conditions are necessary for the reaction, excessively high pH can accelerate the hydrolysis of the isothiocyanate group, rendering it inactive. Therefore, maintaining the pH within the recommended range represents a critical balance between maximizing labeling efficiency and preserving the reagent's integrity.

Experimental Protocol: Covalent Labeling of Proteins with EITC

This protocol provides a robust, self-validating methodology for labeling a generic protein with EITC.

Step 1: Reagent Preparation

-

Protein Solution: Prepare a solution of the target protein (e.g., an antibody) at a concentration of 2-10 mg/mL in a carbonate-bicarbonate buffer (100 mM, pH 9.0). The buffer must be free of primary amines (e.g., Tris or glycine) as these will compete for reaction with EITC.

-

EITC Stock Solution: Immediately before use, dissolve EITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Protect the solution from light. Trustworthiness Insight: EITC is susceptible to hydrolysis. Preparing the stock solution fresh is a critical step to ensure high labeling efficiency.

Step 2: Conjugation Reaction

-

Slowly add a calculated amount of the EITC stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of EITC to protein.

-

Incubate the reaction mixture for 2 hours at room temperature, protected from light.

Step 3: Purification of the Conjugate

-

The primary goal of purification is to remove unconjugated, free EITC. This is most effectively achieved using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

-

Apply the reaction mixture to the column.

-

The labeled protein, being larger, will elute first as a distinct colored band. The smaller, unconjugated EITC molecules will be retained longer and elute later.

-

Collect the fractions containing the purified protein-EITC conjugate.

Step 4: Characterization (Degree of Labeling)

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and 521 nm (A₅₂₁, for EITC).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of EITC at 280 nm (A₂₈₀,corr = A₂₈₀ - (A₅₂₁ × 0.31)). The correction factor of 0.31 accounts for the dye's contribution at 280 nm.

-

Calculate the molar concentration of EITC using its absorbance at 521 nm and its molar extinction coefficient (ε = 95,000 M⁻¹cm⁻¹).

-

The Degree of Labeling (DOL) is the molar ratio of EITC to protein. A typical DOL for antibodies is between 3 and 7.

Visualization of the Labeling Workflow

The following diagram illustrates the key stages of the protein conjugation and purification process.

Caption: Workflow for covalent labeling of proteins with Eosin 5-isothiocyanate.

Key Applications and Authoritative Grounding

EITC is a versatile probe whose applications are grounded in its unique photophysical properties.

-

Fluorescent Labeling: As detailed, its primary use is to label proteins, antibodies, and other biomolecules for visualization in techniques like immunofluorescence microscopy and flow cytometry.[7][8]

-

Fluorescence Resonance Energy Transfer (FRET): Eosin serves as an excellent acceptor for fluorescent donors such as fluorescein (FAM), dansyl, and coumarin dyes.[3][4] This pairing is valuable for designing FRET-based assays to study molecular interactions and conformational changes.

-

Photosensitization for Electron Microscopy: EITC has a high quantum yield for generating singlet oxygen.[3][4] This property can be harnessed to photoconvert substrates like diaminobenzidine (DAB) into an electron-dense polymer, enabling high-resolution localization of labeled molecules in electron microscopy.

-

Biochemical Inhibition: EITC has also been identified as a reversible inhibitor of the erythrocyte calcium pump, making it a useful tool for studying ion transport mechanisms.

Storage and Handling

To ensure the long-term stability and reactivity of Eosin 5-isothiocyanate, proper storage is paramount.

-

Long-Term Storage: The solid material should be stored at -20°C, protected from light and moisture under desiccating conditions.[3][4]

-

Stock Solutions: Anhydrous DMSO or DMF should be used to prepare stock solutions. For short-term storage, these solutions can be kept at -20°C. However, due to the potential for hydrolysis, it is highly recommended to use freshly prepared solutions for conjugation reactions.

References

-

Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745. PubChem, National Institutes of Health. [Link]

-

Eosin-5-isothiocyanate. MySkinRecipes. [Link]

-

CHEBI:60597 - eosin 5-isothiocyanate. EMBL-EBI. [Link]

Sources

- 1. Eosin 5-isothiocyanate | C21H7Br4NO5S | CID 173745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eosin 5-isothiocyanate (CHEBI:60597) [ebi.ac.uk]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. scbt.com [scbt.com]

- 6. 曙红5-异硫氰酸酯 ≥95.0% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Eosin-5-isothiocyanate [myskinrecipes.com]

Storage and stability conditions for Eosin 5-isothiocyanate powder.

An In-Depth Technical Guide to the Storage and Stability of Eosin 5-Isothiocyanate (EITC) Powder

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical parameters governing the storage and stability of Eosin 5-isothiocyanate (EITC) powder. Adherence to these guidelines is paramount for ensuring the reagent's integrity, performance, and reproducibility in labeling applications.

Introduction to Eosin 5-Isothiocyanate (EITC)